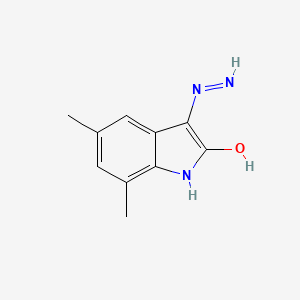
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of hydrazine and dimethyl groups attached to the indole core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the starting materials would include 5,7-dimethylindole and hydrazine hydrate. The reaction is usually carried out under reflux conditions with an acid catalyst such as methanesulfonic acid in methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of azo derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: May be used in the development of dyes and pigments due to its indole core.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole structure. The hydrazine group may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
5,7-Dimethylindole: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Hydrazinylindole: Similar structure but without the dimethyl groups, which may affect its biological activity.
Indole-3-acetic acid: A plant hormone with a different functional group, leading to different biological functions.
Uniqueness: 3-Hydrazinyl-5,7-dimethyl-2H-indol-2-one is unique due to the presence of both hydrazine and dimethyl groups, which may enhance its reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-diazenyl-5,7-dimethyl-1H-indol-2-ol |
InChI |
InChI=1S/C10H11N3O/c1-5-3-6(2)8-7(4-5)9(13-11)10(14)12-8/h3-4,11-12,14H,1-2H3 |
Clé InChI |
WQKYLZVQBFVYKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


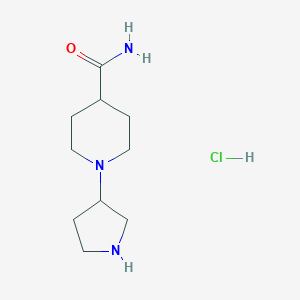
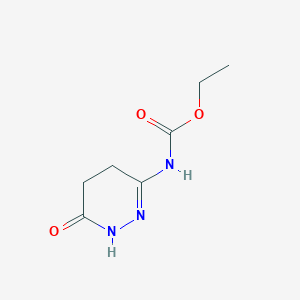

![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
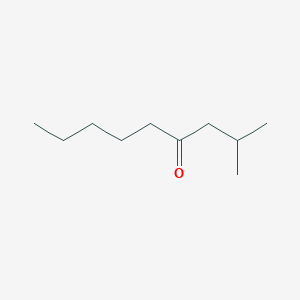
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)
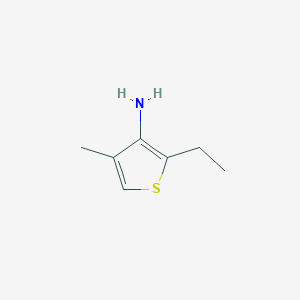
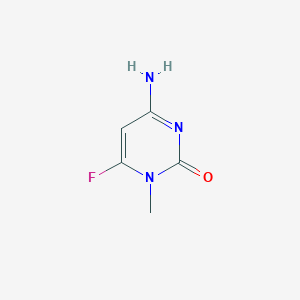
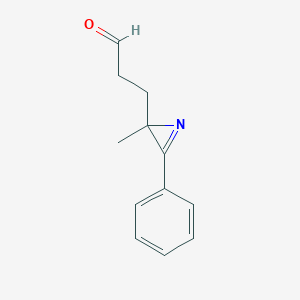

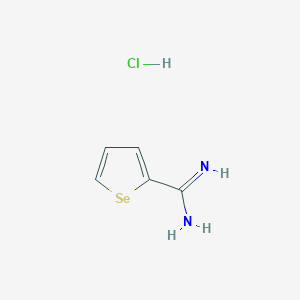
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)


